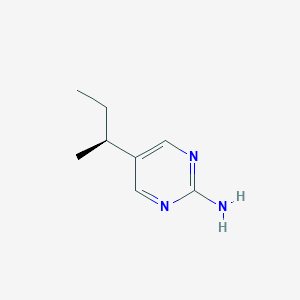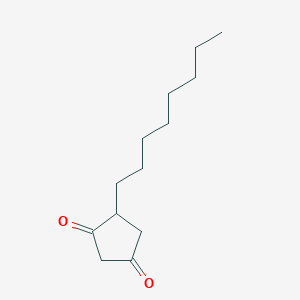
4-Octylcyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octylcyclopentane-1,3-dione (ODD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ODD is a cyclic diketone that has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 4-Octylcyclopentane-1,3-dione is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. 4-Octylcyclopentane-1,3-dione has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
4-Octylcyclopentane-1,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 4-Octylcyclopentane-1,3-dione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. 4-Octylcyclopentane-1,3-dione has also been found to modulate the expression of various genes involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Octylcyclopentane-1,3-dione in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-Octylcyclopentane-1,3-dione is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Octylcyclopentane-1,3-dione. One area of interest is the development of 4-Octylcyclopentane-1,3-dione-based therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Octylcyclopentane-1,3-dione and its potential interactions with other molecules. Finally, the development of more efficient synthesis methods for 4-Octylcyclopentane-1,3-dione could make it a more widely used tool in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Octylcyclopentane-1,3-dione has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and cancer. 4-Octylcyclopentane-1,3-dione has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. 4-Octylcyclopentane-1,3-dione has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
126624-26-8 |
|---|---|
Produktname |
4-Octylcyclopentane-1,3-dione |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
4-octylcyclopentane-1,3-dione |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-11-9-12(14)10-13(11)15/h11H,2-10H2,1H3 |
InChI-Schlüssel |
SKPOJVSKGJMOJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC(=O)CC1=O |
Kanonische SMILES |
CCCCCCCCC1CC(=O)CC1=O |
Andere CAS-Nummern |
126624-26-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



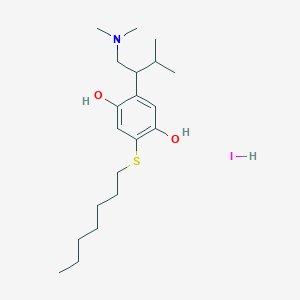
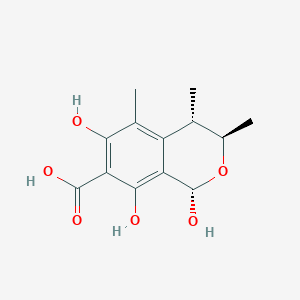
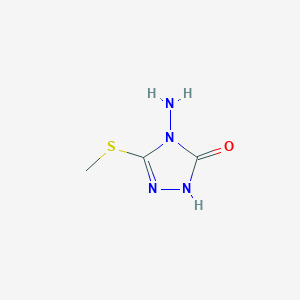
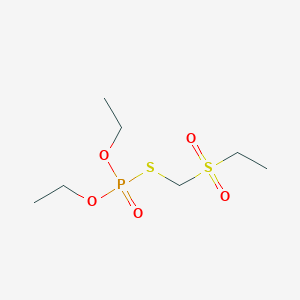
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
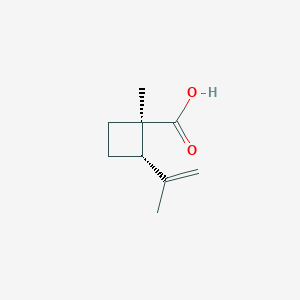
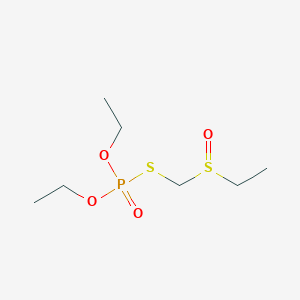
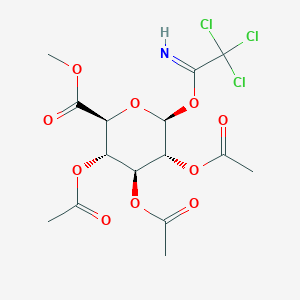
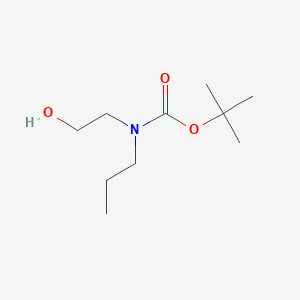
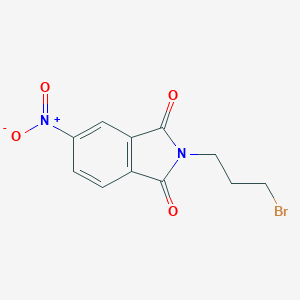
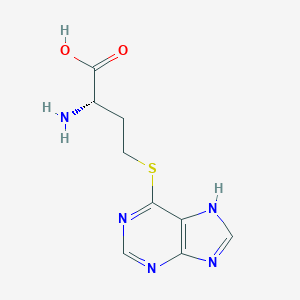
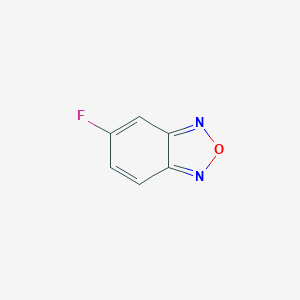
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
